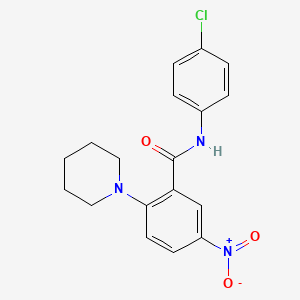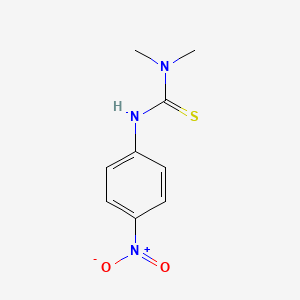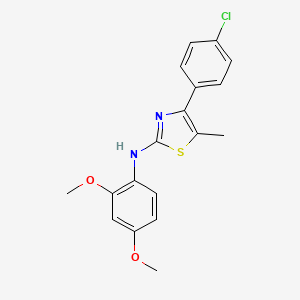
N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. NPC-15437 is a small molecule inhibitor that targets specific proteins and enzymes in the body, which makes it a promising candidate for developing new drugs for the treatment of several diseases.
作用機序
N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide exerts its therapeutic effects by targeting specific proteins and enzymes in the body. It is a small molecule inhibitor that binds to the active site of these proteins and enzymes, preventing them from carrying out their normal biological functions. By inhibiting the activity of these proteins and enzymes, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide can prevent or slow down disease progression and improve patient outcomes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has several biochemical and physiological effects, depending on the specific proteins and enzymes it targets. In cancer cells, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide can induce apoptosis (programmed cell death) and inhibit cell cycle progression, leading to reduced tumor growth and proliferation. In inflammation, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage. In neurological disorders, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide can protect neurons from oxidative stress and apoptosis, leading to improved cognitive function and reduced neurodegeneration.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide for lab experiments is its specificity and selectivity. N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide targets specific proteins and enzymes, which makes it a valuable tool for studying the biological functions of these molecules. Additionally, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been extensively studied in vitro and in vivo, which means that there is a wealth of data available on its pharmacological properties and potential therapeutic applications.
One of the main limitations of N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide for lab experiments is its complex synthesis process. This can make it difficult and expensive to obtain large quantities of the compound for use in experiments. Additionally, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has not yet been approved for clinical use, which means that its potential therapeutic applications are still being explored.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide. One potential direction is the development of new drugs based on the structure of N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide. By modifying the structure of N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide, researchers may be able to create more potent and selective inhibitors that can target specific proteins and enzymes involved in disease progression.
Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide. By studying how N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide is absorbed, distributed, metabolized, and excreted in the body, researchers can gain a better understanding of its pharmacological properties and potential therapeutic applications.
Finally, further research is needed to explore the potential therapeutic applications of N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide in various fields of medicine. By studying the effects of N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide on different diseases and biological processes, researchers can identify new therapeutic targets and develop new drugs for the treatment of these diseases.
合成法
The synthesis of N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide involves several steps, including the reaction of 4-chloroaniline with nitric acid to produce 4-chloro-2-nitroaniline. The nitro group is then reduced to an amino group, and the resulting compound is reacted with piperidine to form N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide. The entire synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the final product.
科学的研究の応用
N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in cancer progression. In inflammation research, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. In neurological disorder research, N-(4-chlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to have neuroprotective effects by inhibiting the activity of specific enzymes involved in neurodegeneration.
特性
IUPAC Name |
N-(4-chlorophenyl)-5-nitro-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-13-4-6-14(7-5-13)20-18(23)16-12-15(22(24)25)8-9-17(16)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVOJEZYAOTCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride](/img/structure/B5135171.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5135178.png)
![2-chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5135187.png)
![dimethyl 5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalate](/img/structure/B5135194.png)
![1-sec-butyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5135196.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B5135206.png)
![(3R*,4R*)-1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5135209.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5135210.png)

![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5135221.png)
![2-iodo-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5135236.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-3-butyl-5-methyldihydro-2(3H)-furanone](/img/structure/B5135244.png)
